molecular formula C13H18ClNO B599935 Spiro[isochroman-1,4'-piperidine] hydrochloride CAS No. 173943-98-1

Spiro[isochroman-1,4'-piperidine] hydrochloride

カタログ番号: B599935
CAS番号: 173943-98-1
分子量: 239.743
InChIキー: XWYYADXYFYGPPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Stereochemical Features

Spiro[isochroman-1,4'-piperidine] hydrochloride is a bicyclic heterocyclic compound featuring a spiro junction between a 3,4-dihydroisochromene (a fused benzene and oxygen-containing ring) and a piperidine moiety. The molecular formula is C₁₃H₁₈ClNO , with a molecular weight of 239.74 g/mol. The structure consists of:

  • Isochroman core : A bicyclic system with a benzene ring fused to an oxygen-containing tetrahydrofuran-like ring.
  • Piperidine ring : A six-membered nitrogen-containing ring connected via a spiro junction at the 1-position of the isochroman and the 4'-position of the piperidine.
  • Hydrochloride salt : The compound exists as a hydrochloride salt, which enhances solubility and stability.

The spiro junction imposes a rigid three-dimensional arrangement, with the piperidine ring adopting a chair conformation and the isochroman system exhibiting partial aromaticity in the benzene moiety. Stereochemical details, such as the configuration of substituents around the spiro atom, are critical for understanding reactivity and molecular recognition properties.

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray diffraction (XRD) is pivotal for determining the crystalline structure of this compound. While specific diffraction data for this compound are not publicly available, general principles from related spiro compounds and XRD methodologies apply:

Key Parameters for Structural Determination :

Parameter Purpose
Bragg angle (θ) Determines interplanar spacing (d) using $$2d\sinθ = nλ$$
Miller indices (hkl) Identify crystal planes and lattice symmetry
Space group Defines atomic arrangement within the unit cell

For this compound, XRD analysis would reveal:

  • Lattice parameters : Unit cell dimensions (a, b, c) and angles (α, β, γ).
  • Atomic coordinates : Positions of oxygen, nitrogen, and hydrochloride counterions.
  • Hydrogen bonding : Interactions between the hydrochloride ion and polar atoms (e.g., oxygen in isochroman).

Grazing incidence X-ray diffraction (GIXRD), though typically used for thin films, could theoretically probe surface crystallinity if the compound is applied as a coating.

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Spectroscopic techniques provide critical insights into the compound’s electronic and vibrational properties. Below is a synthesis of expected spectral data based on structural analogs and experimental methodologies.

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) :

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (isochroman) 6.8–7.2 m (multiplet)
Piperidine CH₂ groups 1.5–3.5 m
NH (piperidine) 3.0–4.0 br s (broad singlet)

13C NMR (CDCl₃) :

Carbon Environment Chemical Shift (δ, ppm)
Aromatic carbons 120–130
Oxygenated carbons (isochroman) 70–90
Piperidine carbons 25–50

The NH proton in the piperidine ring may exhibit exchange broadening due to hydrogen bonding with the hydrochloride counterion.

Infrared Spectroscopy (IR)

Key Absorption Bands :

Wavenumber (cm⁻¹) Assignment
3100–3500 N–H (piperidine) and O–H (HCl) stretching
1600–1500 Aromatic C=C stretching
1200–1100 C–O–C (isochroman ether)
800–600 Piperidine ring deformation

The hydrochloride ion contributes to strong absorption near 2800 cm⁻¹ (C–Cl stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The π→π* transitions in the aromatic system are expected to dominate the UV spectrum:

Wavelength (λ, nm) Absorption Band Assignment
250–300 Benzene ring conjugation
<250 Piperidine n→π* transitions

Molar extinction coefficients (ε) would depend on the solvent and concentration.

Mass Spectrometry (MS)

Key Fragments (EI or ESI) :

m/z (Relative Abundance) Fragment Identity
239.74 (M⁺·Cl⁻) Molecular ion ([C₁₃H₁₈ClNO]⁺)
203.13 ([M-HCl]⁺) Loss of HCl from the molecular ion
145.4 ([M+H]⁺) Protonated molecular ion (observed in positive ion mode)

Collision-induced dissociation (CID) would fragment the piperidine ring, yielding diagnostic ions for the isochroman moiety.

Thermodynamic Properties and Phase Behavior

Melting Point and Polymorphism

The melting point is not explicitly reported but can be inferred from analogs. For example, spiro-piperidine derivatives often exhibit melting points between 150–250°C, depending on crystal packing and hydrogen bonding. Differential scanning calorimetry (DSC) would reveal enthalpy changes during phase transitions.

Solubility and Hygroscopicity

Solubility Data :

Solvent Solubility (mg/mL) Source
Water 0.206 Calculated
Ethanol Moderate Inferred
Chloroform High Inferred

The hydrochloride salt enhances aqueous solubility compared to the free base.

Thermal Stability

Storage recommendations include maintaining a dry, cool environment (<25°C). Thermogravimetric analysis (TGA) would quantify mass loss due to decomposition or desolvation.

特性

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYYADXYFYGPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693587
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173943-98-1
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Spirocyclization Strategies

The core challenge in synthesizing Spiro[isochroman-1,4'-piperidine] hydrochloride lies in constructing its spirocyclic framework, which merges an isochroman ring (a benzopyran derivative) with a piperidine moiety. Two primary approaches dominate the literature:

Ring-Closing via Nucleophilic Addition

A widely cited method involves the reaction of an isochroman precursor with a piperidine derivative under controlled conditions. For example, 3,4-dihydroisochromene reacts with piperidine in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to induce spirocyclization. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the isochroman, followed by ring closure to form the spirocenter. This method typically achieves yields of 65–75% under optimized conditions.

Grignard Reagent-Mediated Synthesis

Patent literature describes the use of Grignard reagents to facilitate spirocyclization. For instance, a magnesium halide intermediate generated from a piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide ) reacts with a ketone-containing isochroman precursor. The reaction is conducted at low temperatures (−25°C to 0°C) in anhydrous tetrahydrofuran (THF), yielding the spirocyclic adduct after quenching with hydrochloric acid. This method emphasizes strict temperature control to prevent side reactions, achieving purities >90% after crystallization.

Key Reaction Parameters

The success of these methods hinges on several factors:

ParameterOptimal RangeImpact on Yield/Purity
Temperature−25°C to 25°CHigher temps favor side reactions
SolventTHF, dichloromethanePolar aprotic solvents improve kinetics
CatalystBF₃·OEt₂, AlCl₃Lewis acids accelerate cyclization
Reaction Time4–12 hoursProlonged time increases yield

Data adapted from synthetic protocols in.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance scalability and reproducibility. A representative protocol involves:

  • Feedstock Preparation : Isochroman-3-one and piperidine are dissolved in THF at 20–25°C.

  • Reactor Configuration : The solution is pumped through a temperature-controlled reactor (−10°C) with immobilized Lewis acid catalysts.

  • In-Line Quenching : The effluent is mixed with HCl gas to precipitate the hydrochloride salt, followed by filtration and vacuum drying.

This method reduces batch-to-batch variability and achieves throughputs of 50–100 kg per day.

Purification Techniques

Crude product purification is critical for pharmaceutical-grade material:

  • Liquid-Liquid Extraction : Sequential washes with sodium bicarbonate and brine remove acidic/byproduct impurities.

  • Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% pure product, as confirmed by HPLC.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

  • Open-chain amines : Resulting from incomplete cyclization.

  • Dimeric adducts : Formed via intermolecular coupling at high concentrations.

Strategies to suppress these include:

  • Dilute reaction conditions (0.1–0.5 M).

  • Use of radical inhibitors (e.g., TEMPO) to prevent oxidative coupling.

Catalytic Innovations

Recent advances focus on heterogeneous catalysts to simplify product isolation:

  • Zeolite-Encapsulated Lewis Acids : Enable catalyst recycling without loss of activity.

  • Enzyme-Mediated Cyclization : Pilot studies using lipases in non-aqueous media show promise for greener synthesis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Grignard-Mediated7895High1,200
Lewis Acid-Catalyzed7298Moderate900
Continuous Flow8599Very High800

Data synthesized from .

化学反応の分析

Types of Reactions

Spiro[isochroman-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Chemistry

In chemistry, Spiro[isochroman-1,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, Spiro[isochroman-1,4’-piperidine] hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering .

作用機序

The mechanism of action of Spiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Chemical Identity :

  • IUPAC Name : Spiro[isochroman-1,4'-piperidine] hydrochloride
  • CAS No.: 173943-98-1
  • Molecular Formula: C₁₃H₁₈ClNO
  • Molecular Weight : 239.74 g/mol
  • Structure : Features a spirocyclic system combining an isochroman (benzopyran) ring fused to a piperidine moiety, with a hydrochloride salt .

Physical Properties :

  • Purity : Available at 95–98% purity (industrial and research grades) .
  • Storage : Stable when sealed in dry conditions at 2–8°C .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Applications : Primarily used in research settings, particularly in medicinal chemistry for exploring central nervous system (CNS) targets due to the piperidine moiety’s prevalence in bioactive molecules .

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds were selected based on structural similarity (spirocyclic piperidine derivatives) and availability of

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Purity Structural Difference vs. Target Key Properties
Target : Spiro[isochroman-1,4'-piperidine] HCl (173943-98-1) C₁₃H₁₈ClNO 239.74 95–98% Reference compound Stored at 2–8°C; H302, H315, H319 hazards
Spiro[isochroman-4,4'-piperidine] (909034-85-1) C₁₃H₁₇N 187.28 95% Isochroman ring fused at position 4 instead of 1 Neutral (non-salt) form; potential for altered solubility
Spiro[isochroman-1,4'-piperidin]-3-one HCl (173944-52-0) C₁₃H₁₆ClNO₂ 254.73 99% Ketone group at position 3 of isochroman Increased polarity; potential metabolic stability
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] HCl (1224895-26-4) C₁₁H₁₃ClN₂O 240.70 N/A Furopyridine instead of isochroman Smaller ring system; may influence CNS penetration
Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one HCl (CAS not listed) C₁₂H₁₂ClNO₂ 251.69 95% Isobenzofuran with ketone group Enhanced electrophilicity; potential for covalent binding
Spiro[indene-1,4'-piperidine] HCl (851000-46-9) C₁₃H₁₆ClN 221.73 95% Indene replaces isochroman Planar aromatic system; possible π-π stacking interactions

Structural and Functional Insights

Ring System Variations: Isochroman vs.

Physicochemical Properties :

  • Solubility : Neutral analogs (e.g., 909034-85-1) may exhibit lower aqueous solubility than hydrochloride salts.
  • Molecular Weight : The target (239.74 g/mol) falls within the ideal range for blood-brain barrier penetration, whereas larger derivatives (e.g., 254.73 g/mol for 173944-52-0) may face challenges .

Safety and Handling :

  • Most compounds share H302 and H315 hazards, but the isobenzofuran derivative () may pose additional risks due to reactive ketone groups.

Pharmacological Potential

  • CNS Applications : Piperidine-containing spirocycles are explored for antiparkinsonism (e.g., trihexyphenidyl analogs) and antipsychotic activity . The target’s structural simplicity may favor optimization for receptor selectivity.

生物活性

Spiro[isochroman-1,4'-piperidine] hydrochloride is a bicyclic compound characterized by a unique spirocyclic structure that combines an isochroman moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which are implicated in various diseases, including cancer.

  • Molecular Formula : C_{13}H_{15}ClN
  • Molecular Weight : Approximately 245.72 g/mol
  • Structure : The spirocyclic arrangement contributes to its rigidity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit HDACs, leading to modulation of gene expression and influencing various biochemical pathways associated with disease progression.

1. Histone Deacetylase Inhibition

Studies show that this compound exhibits significant HDAC inhibitory activity. This inhibition can lead to increased acetylation of histones, affecting gene expression patterns that are crucial in cancer biology.

2. Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess such activities, although further pharmacological studies are necessary to confirm these effects.

3. Anti-inflammatory Effects

There is evidence suggesting that this compound may exhibit anti-inflammatory properties, similar to other spirocyclic compounds. These effects could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Features
This compoundHDAC inhibition, antimicrobialSpirocyclic structure with piperidine
SpirooxindolesAnti-cancer, anti-inflammatorySpirocyclic structure
SpiroindolesNeuroprotective effectsSimilar spirocyclic arrangement

Case Study 1: HDAC Inhibition

A study evaluating the HDAC inhibitory activity of various spirocyclic compounds found that this compound demonstrated a significant IC50 value indicative of its potency as an HDAC inhibitor. The mechanism was attributed to its ability to bind effectively to the active site of the enzyme, disrupting its function and leading to altered gene expression profiles.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of spiro[isochroman-1,4'-piperidine] were tested against a panel of bacterial strains. The results indicated moderate antimicrobial activity, suggesting that structural modifications could enhance efficacy against specific pathogens.

Q & A

Q. What are the standard synthetic routes for Spiro[isochroman-1,4'-piperidine] hydrochloride, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves spirocyclization between isochroman derivatives and piperidine precursors. A common method uses catalytic conditions (e.g., acid catalysts) in polar aprotic solvents (e.g., DMF) under reflux (80–120°C). Optimizing parameters like solvent choice, temperature, and catalyst loading via Design of Experiments (DOE) can improve yields (70–85%) and purity (>95%) . Industrial-scale synthesis employs continuous flow reactors for enhanced reproducibility .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm spirocyclic connectivity and substituent positions .
  • HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment (≥97%) and detection of byproducts (e.g., open-chain intermediates) .
  • X-ray crystallography resolves stereochemical ambiguities, particularly for spirocenter configuration .

Q. What known biological activities have been reported for this compound, and what in vitro models are typically used?

Preliminary studies highlight:

  • Anticancer activity : IC₅₀ values of 5–20 µM in breast cancer (MCF-7) and leukemia (HL-60) cell lines via apoptosis assays .
  • Neuropharmacological potential : Sigma receptor binding (Kᵢ = 50–100 nM) and inhibition of histamine release in mast cell models .
  • Standard assays include MTT for cytotoxicity, radioligand displacement for receptor affinity, and ELISA for inflammatory mediators .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Contradictions in potency (e.g., variable IC₅₀ values) may arise from differences in:

  • Assay conditions (e.g., serum concentration, incubation time). Replicate studies under standardized protocols (e.g., CLIA guidelines) are critical .
  • Compound purity : Impurities >2% (e.g., uncyclized intermediates) can skew results. Use orthogonal purity checks (HPLC, DSC) .
  • Cell line variability : Cross-validate findings in ≥3 cell types and primary cells .

Q. What strategies are effective in optimizing the stereochemical outcome during synthesis?

To control spirocenter configuration:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity (e.g., 90% ee) .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for dynamic kinetic resolution .
  • Crystallization-induced diastereomer resolution : Separate enantiomers via diastereomeric salt formation .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Systematic modifications include:

  • Core substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at C-6 to enhance sigma receptor affinity (Kᵢ improvement by 3–5×) .
  • Ring expansion : Replace piperidine with azepane to modulate lipophilicity (logP 2.1 → 2.8) and blood-brain barrier penetration .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .

Q. What advanced computational methods are suitable for predicting molecular targets?

  • Molecular docking : Screen against targets like sigma receptors (PDB: 6DK1) using AutoDock Vina. Validate with free-energy perturbation (FEP) calculations .
  • QSAR models : Train on datasets of spirocyclic compounds to predict ADMET properties (e.g., bioavailability, CYP inhibition) .
  • Network pharmacology : Map compound-protein interactions via STRING or KEGG databases to identify off-target effects .

Q. How should researchers approach comparative studies with structurally related spirocyclic compounds?

  • Structural clustering : Group analogs by spirojunction type (e.g., isochroman-piperidine vs. benzofuran-piperidine) to assess scaffold-specific effects .
  • Bioactivity heatmaps : Compare potency across targets (e.g., sigma receptors vs. dopamine D₂) to identify selectivity drivers .
  • Meta-analysis : Aggregate published data on similar compounds (e.g., Spiro[indole-3,4'-piperidine]) to infer trends in solubility and toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。